1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiazole ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated ketone, followed by cyclization. The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring can interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole: Similar structure but with a hydroxyl group instead of a methoxy group.
1-methanesulfonyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced biological activity .
Properties
Molecular Formula |
C19H18N2O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-16-6-3-13(4-7-16)19-20-17(12-25-19)14-5-8-18-15(11-14)9-10-21(18)26(2,22)23/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
SALSUOXOFMKBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.